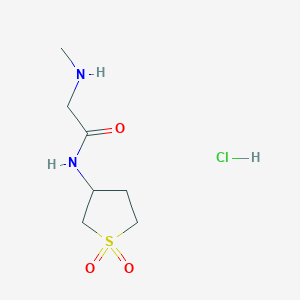
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride
概要
説明
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride: is a chemical compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride involves multiple steps. The starting materials typically include tetrahydrothiophene and methylamine. The synthesis process involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative, followed by the introduction of the acetamide group through a series of reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves the use of large-scale reactors, controlled temperature and pressure conditions, and efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothienyl ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction may yield sulfide derivatives.
科学的研究の応用
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(1,1-dioxidotetrahydrothien-3-yl)acetamide
- N-(1,1-dioxidotetrahydrothien-3-yl)-2-(ethylamino)acetamide
- N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylamino)acetamide
Uniqueness
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride is unique due to its specific structural features, such as the presence of the 1,1-dioxide tetrahydrothienyl ring and the methylamino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride (CAS Number: 1170006-49-1) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₇H₁₄N₂O₃S·HCl
- Molecular Weight : 242.72 g/mol
- Solubility : Soluble in water and organic solvents.
- Storage Conditions : Room temperature.
Research indicates that compounds with a similar structure to this compound often interact with biological pathways involving neurotransmitter modulation and enzyme inhibition. The compound's thienyl moiety suggests potential interactions with GABAergic systems, which could influence neuropharmacological outcomes.
Biological Activity Overview
The biological activity of the compound can be summarized in the following categories:
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Potential effects on GABA and serotonin pathways, influencing mood and anxiety levels. |
| Antimicrobial Properties | Preliminary studies suggest activity against certain bacterial strains. |
| Cytotoxic Effects | Investigated for potential anti-cancer properties through apoptosis induction. |
Case Studies and Research Findings
- Neuropharmacological Studies
- Antimicrobial Activity
-
Cytotoxicity and Cancer Research
- Preliminary data suggest that the compound may induce cytotoxic effects in cancer cell lines. In a study examining several acetamide derivatives, it was noted that some compounds led to increased apoptosis in tumor cells . This aspect warrants further research to elucidate the compound's potential as an anticancer agent.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S.ClH/c1-8-4-7(10)9-6-2-3-13(11,12)5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGYQYGJZBDLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CCS(=O)(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















